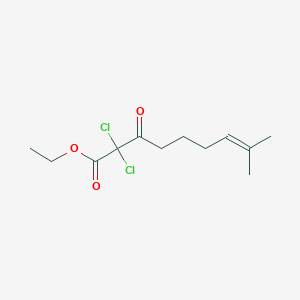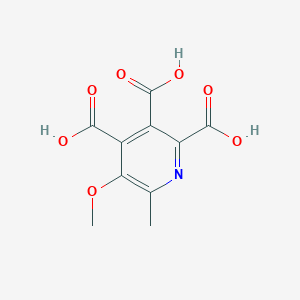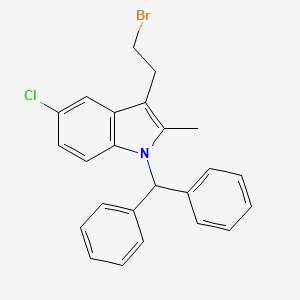![molecular formula C26H24FNO2 B14198733 Benzoic acid, 5-[butyl[[4-(phenylethynyl)phenyl]methyl]amino]-2-fluoro- CAS No. 866932-45-8](/img/structure/B14198733.png)
Benzoic acid, 5-[butyl[[4-(phenylethynyl)phenyl]methyl]amino]-2-fluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 5-[butyl[[4-(phenylethynyl)phenyl]methyl]amino]-2-fluoro- is a complex organic compound that features a benzoic acid core substituted with a butyl group, a phenylethynyl group, and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . This reaction typically employs palladium catalysts and boron reagents to form carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions, optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 5-[butyl[[4-(phenylethynyl)phenyl]methyl]amino]-2-fluoro- can undergo various chemical reactions, including:
Oxidation: The phenylethynyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylethynyl group can yield benzoic acid derivatives, while reduction of a nitro group can produce amines.
Scientific Research Applications
Benzoic acid, 5-[butyl[[4-(phenylethynyl)phenyl]methyl]amino]-2-fluoro- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional properties.
Mechanism of Action
The mechanism by which benzoic acid, 5-[butyl[[4-(phenylethynyl)phenyl]methyl]amino]-2-fluoro- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenylethynyl group can participate in π-π interactions with aromatic residues, while the fluorine atom can form hydrogen bonds with polar groups. These interactions can modulate the activity of biological pathways and influence the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
4-(Phenylethynyl)benzoic acid: Shares the phenylethynyl group but lacks the butyl and fluorine substitutions.
Benzoic acid, 4-(2-phenyl-1H-benzimidazol-1-yl)-, methyl ester: Contains a benzimidazole moiety instead of the phenylethynyl group.
Uniqueness
Benzoic acid, 5-[butyl[[4-(phenylethynyl)phenyl]methyl]amino]-2-fluoro- is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, while the butyl group increases its hydrophobicity and potential for membrane interactions.
Properties
CAS No. |
866932-45-8 |
|---|---|
Molecular Formula |
C26H24FNO2 |
Molecular Weight |
401.5 g/mol |
IUPAC Name |
5-[butyl-[[4-(2-phenylethynyl)phenyl]methyl]amino]-2-fluorobenzoic acid |
InChI |
InChI=1S/C26H24FNO2/c1-2-3-17-28(23-15-16-25(27)24(18-23)26(29)30)19-22-13-11-21(12-14-22)10-9-20-7-5-4-6-8-20/h4-8,11-16,18H,2-3,17,19H2,1H3,(H,29,30) |
InChI Key |
MTPSWPPYOYEMTR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CC1=CC=C(C=C1)C#CC2=CC=CC=C2)C3=CC(=C(C=C3)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Oxo-3-[2-(pyrrolidine-1-sulfonyl)anilino]propanoic acid](/img/structure/B14198657.png)

methanone](/img/structure/B14198667.png)
![3-[(Thiophen-2-yl)methylidene]-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one](/img/structure/B14198671.png)

![Methyl (3S)-3-[methyl(phenyl)amino]octanoate](/img/structure/B14198687.png)
![(6-Chloro-1H-indol-3-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B14198698.png)


![1-{4-[2-(4-Chloroanilino)anilino]piperidin-1-yl}ethan-1-one](/img/structure/B14198711.png)



![1-Benzyl-2-methyl-3-[2-(pyridin-3-yl)ethyl]pyridin-4(1H)-one](/img/structure/B14198739.png)
